8-methoxy-4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 2-[(tert-butoxycarbonyl)amino]butanoate
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Overview
Description
8-methoxy-4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 2-[(tert-butoxycarbonyl)amino]butanoate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzo[c]chromene core, a methoxy group, and a tert-butoxycarbonyl-protected amino acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-methoxy-4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 2-[(tert-butoxycarbonyl)amino]butanoate typically involves multiple steps. One common approach starts with the preparation of the benzo[c]chromene core through a regioselective intermolecular Diels–Alder cycloaddition between 3-vinyl-2H-chromenes and methyl propiolate, followed by oxidative aromatization . The tert-butoxycarbonyl-protected amino acid is then introduced through esterification or amidation reactions under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using high-purity reagents, and employing efficient purification techniques to ensure the desired product’s quality and yield.
Chemical Reactions Analysis
Types of Reactions
8-methoxy-4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 2-[(tert-butoxycarbonyl)amino]butanoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The tert-butoxycarbonyl group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Trifluoroacetic acid or hydrochloric acid in dichloromethane.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of free amines.
Scientific Research Applications
8-methoxy-4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 2-[(tert-butoxycarbonyl)amino]butanoate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 8-methoxy-4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 2-[(tert-butoxycarbonyl)amino]butanoate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action are still under investigation, but it is believed to affect cellular signaling and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl benzoate: A synthetic cannabinoid with potential therapeutic applications.
4-METHYL-6-OXO-6H-BENZO[C]CHROMEN-3-YL 2-{[(BENZYLOXY)CARBONYL]AMINO}-4-METHYLPENTANOATE: Another benzo[c]chromene derivative with similar structural features.
Uniqueness
8-methoxy-4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 2-[(tert-butoxycarbonyl)amino]butanoate is unique due to its combination of a benzo[c]chromene core and a tert-butoxycarbonyl-protected amino acid. This unique structure imparts specific chemical properties and potential biological activities that distinguish it from other similar compounds .
Properties
Molecular Formula |
C24H27NO7 |
---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
(8-methoxy-4-methyl-6-oxobenzo[c]chromen-3-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |
InChI |
InChI=1S/C24H27NO7/c1-7-18(25-23(28)32-24(3,4)5)22(27)30-19-11-10-16-15-9-8-14(29-6)12-17(15)21(26)31-20(16)13(19)2/h8-12,18H,7H2,1-6H3,(H,25,28) |
InChI Key |
CZCAOHXIBNDALU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)OC1=C(C2=C(C=C1)C3=C(C=C(C=C3)OC)C(=O)O2)C)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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